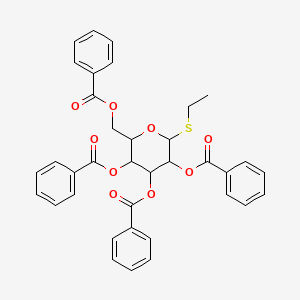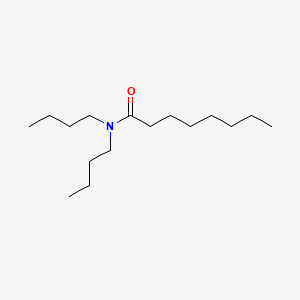
N,N-Dibutyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyloctanamide: is an organic compound with the molecular formula C16H33NO . It is a type of amide, specifically an octanamide, where the nitrogen atom is bonded to two butyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibutyloctanamide can be synthesized through the reaction of octanoyl chloride with dibutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Octanoyl chloride+Dibutylamine→this compound+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and the removal of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dibutyloctanamide can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction of this compound can yield secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving strong nucleophiles like alkoxides or amines.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Dibutyloctanamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the development of pharmaceutical compounds.
Industrial Applications: It is utilized in the production of lubricants, surfactants, and plasticizers.
Biological Studies: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N,N-Dibutyloctanamide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N,N-Dibutylhexanamide
- N,N-Dibutyldecanamide
- N,N-Dibutylbutanamide
Comparison:
- N,N-Dibutylhexanamide: Similar structure but with a shorter carbon chain, leading to different physical properties and reactivity.
- N,N-Dibutyldecanamide: Longer carbon chain, which may affect its solubility and melting point.
- N,N-Dibutylbutanamide: Even shorter carbon chain, resulting in distinct chemical behavior and applications.
N,N-Dibutyloctanamide stands out due to its balanced carbon chain length, making it suitable for a wide range of applications in both organic synthesis and industrial processes.
Properties
CAS No. |
57303-23-8 |
|---|---|
Molecular Formula |
C16H33NO |
Molecular Weight |
255.44 g/mol |
IUPAC Name |
N,N-dibutyloctanamide |
InChI |
InChI=1S/C16H33NO/c1-4-7-10-11-12-13-16(18)17(14-8-5-2)15-9-6-3/h4-15H2,1-3H3 |
InChI Key |
IRACWGPKDYUZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


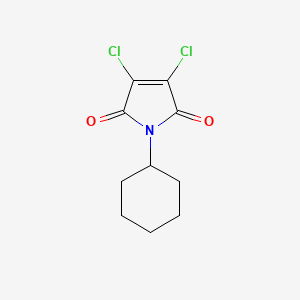
![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)
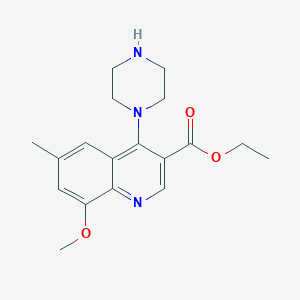
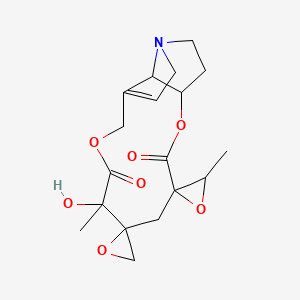
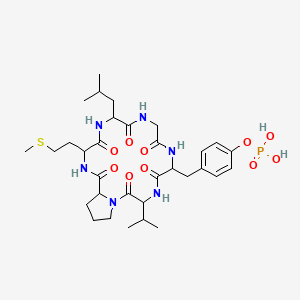



![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
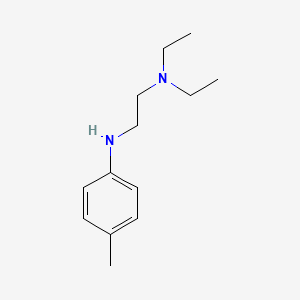
![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)
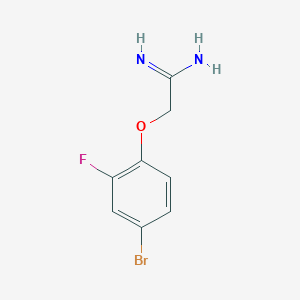
![4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
